N-Methylcytisine
N-Methylcytisine
(1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one is a natural product found in Gymnospermium albertii, Ormosia emarginata, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
486-86-2
VCID:
VC20758091
InChI:
InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1
SMILES:
CN1CC2CC(C1)C3=CC=CC(=O)N3C2
Molecular Formula:
C12H16N2O
Molecular Weight:
204.27 g/mol
N-Methylcytisine
CAS No.: 486-86-2
Reference Standards
VCID: VC20758091
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Description | (1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one is a natural product found in Gymnospermium albertii, Ormosia emarginata, and other organisms with data available. |
---|---|
CAS No. | 486-86-2 |
Product Name | N-Methylcytisine |
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
IUPAC Name | (1S,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Standard InChI | InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1 |
Standard InChIKey | CULUKMPMGVXCEI-ZJUUUORDSA-N |
Isomeric SMILES | CN1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
SMILES | CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Canonical SMILES | CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Appearance | Brown powder |
Synonyms | N-methyl-cytisine N-methylcytisine N-methylcytisine, monohydrochloride, (1S)-isomer N-methylcytisine, monohydroiodide, (1R-cis)-isome |
PubChem Compound | 1278189 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume